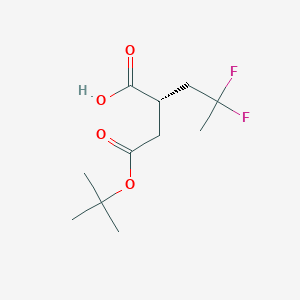![molecular formula C14H24N2O2 B12950996 Benzenamine, 4-[2-(diethylamino)ethoxy]-3-methoxy-N-methyl-](/img/structure/B12950996.png)
Benzenamine, 4-[2-(diethylamino)ethoxy]-3-methoxy-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4-[2-(diethylamino)ethoxy]-3-methoxy-N-methyl- is a complex organic compound with a unique structure that includes a benzenamine core substituted with diethylamino, ethoxy, methoxy, and N-methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-[2-(diethylamino)ethoxy]-3-methoxy-N-methyl- typically involves multiple steps, starting with the preparation of the benzenamine core. The key steps include:
Reduction: Conversion of the nitro group to an amine group.
Substitution: Introduction of the diethylamino, ethoxy, and methoxy groups through nucleophilic substitution reactions.
Methylation: Addition of the N-methyl group using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-[2-(diethylamino)ethoxy]-3-methoxy-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzenamine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Benzenamine, 4-[2-(diethylamino)ethoxy]-3-methoxy-N-methyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 4-[2-(diethylamino)ethoxy]-3-methoxy-N-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4-ethoxy-: Similar structure but lacks the diethylamino and N-methyl groups.
Benzenamine, 4-methoxy-2-methyl-: Similar structure but lacks the ethoxy and diethylamino groups.
Benzenamine, 4-ethoxy-2-nitro-: Contains a nitro group instead of the diethylamino group.
Uniqueness
Benzenamine, 4-[2-(diethylamino)ethoxy]-3-methoxy-N-methyl- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H24N2O2 |
|---|---|
Molecular Weight |
252.35 g/mol |
IUPAC Name |
4-[2-(diethylamino)ethoxy]-3-methoxy-N-methylaniline |
InChI |
InChI=1S/C14H24N2O2/c1-5-16(6-2)9-10-18-13-8-7-12(15-3)11-14(13)17-4/h7-8,11,15H,5-6,9-10H2,1-4H3 |
InChI Key |
JMUXDUPXAGZAPK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=C(C=C(C=C1)NC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


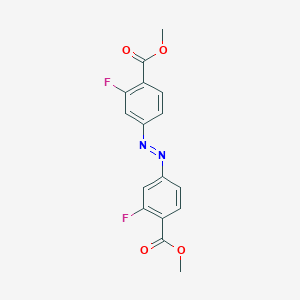
![1-[(4-Methoxyphenyl)methoxy]propan-2-one](/img/structure/B12950921.png)

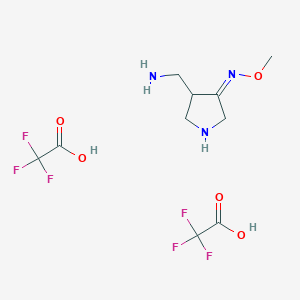
![4H-Benzo[b]imidazo[1,2-d][1,4]oxazine-2-carbonitrile](/img/structure/B12950935.png)

![6-Chlorooxazolo[4,5-c]pyridine](/img/structure/B12950947.png)
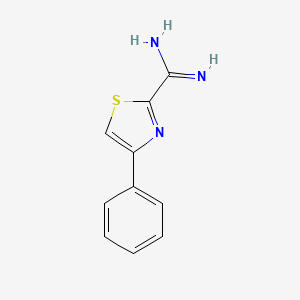

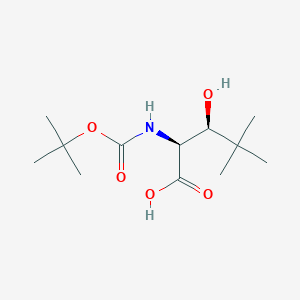
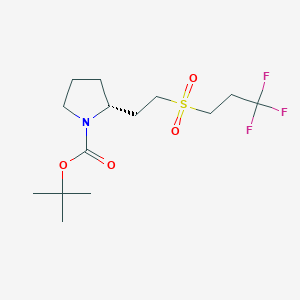
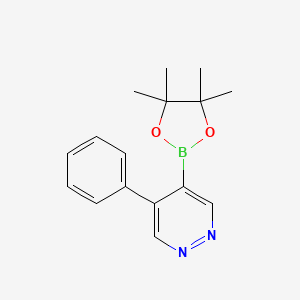
![1,3,5-Tris[4-(phenylethynyl)phenyl]benzene](/img/structure/B12950977.png)
